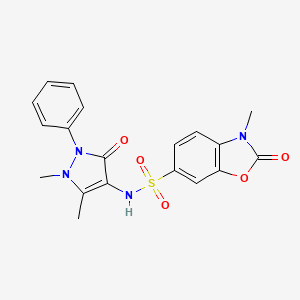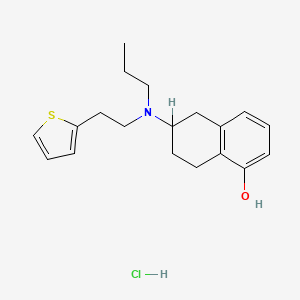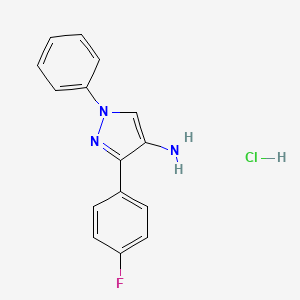![molecular formula C23H27N3O2S B3011232 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 2034293-45-1](/img/structure/B3011232.png)
4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Carbon Dioxide Fixation
One notable application involves the unexpected insertion of carbon dioxide in the reaction of azetidine and pyrrolidine derivatives. This process facilitates the fixation of carbon dioxide without the need for a metal catalyst, offering a simple and efficient method for producing carbamic compounds. The reaction yields carbamic diphenylthiophosphinic or diphenylselenophosphinic anhydride in good yield, demonstrating a novel approach to utilizing carbon dioxide as a raw material in organic synthesis (Shi et al., 2000).
Synthesis of Pyrrolidinones
Another application is observed in the cobalt carbonyl catalyzed carbonylation of azetidines, leading to the formation of pyrrolidinones. This methodology highlights a new ring-expansion-carbonylation reaction, where good functional group tolerance is observed. The process demonstrates a high yield and regioselectivity for synthesizing pyrrolidinones, compounds known for their significance in pharmaceutical development (D. Roberto & H. Alper, 1989).
Ring Expansion to Pyrrolidines
The transformation of 2-(α-hydroxyalkyl)azetidines to functionalized pyrrolidines through a series of reactions involving thionyl chloride or methanesulfonyl chloride showcases an efficient synthetic route to pyrrolidines. This methodology leverages the rearrangement of azetidines into pyrrolidines, incorporating nucleophiles into the pyrrolidine ring stereospecifically. This process underscores the versatility of azetidines and pyrrolidines in synthesizing complex organic molecules (François Durrat et al., 2008).
Antimicrobial and Antifungal Activities
Research on the synthesis of new pyridothienopyrimidines and pyridothienotriazines reveals their significant antimicrobial activities. These compounds, derived from thienopyridine carboxamides, exhibit promising in vitro antibacterial effects, demonstrating the potential of these synthesized molecules in developing new antimicrobial agents (A. Abdel-rahman et al., 2002).
Synthesis and CNS Activity
The synthesis of Schiff’s bases and 2-azetidinones from isonocotinyl hydrazone and their evaluation as potential antidepressant and nootropic agents highlight the application of these compounds in neuroscience. The structural modification of azetidinones has been shown to impact their pharmacological activity, providing insights into the development of new central nervous system (CNS) active agents (Asha B. Thomas et al., 2016).
特性
IUPAC Name |
4-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-15-3-4-19(9-16(15)2)26-12-18(10-22(26)27)23(28)25-13-20(14-25)24-7-5-21-17(11-24)6-8-29-21/h3-4,6,8-9,18,20H,5,7,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBCDCRPAIYMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)N4CCC5=C(C4)C=CS5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride](/img/structure/B3011151.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B3011156.png)
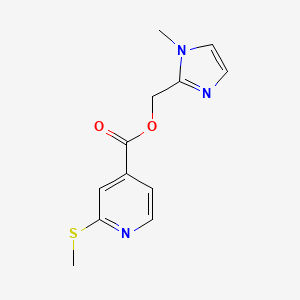

![2-[4-(Chlorosulfonyl)phenyl]-4-methyl-2,4,5-trihydroisothiazole-1,1,3-trione](/img/structure/B3011160.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3011161.png)
![tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate](/img/structure/B3011163.png)
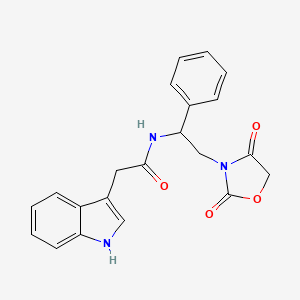
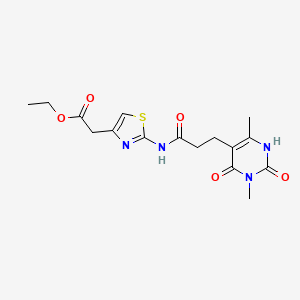
![[2-Oxo-2-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3011166.png)
